tert-Butyl3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Core Structural Features

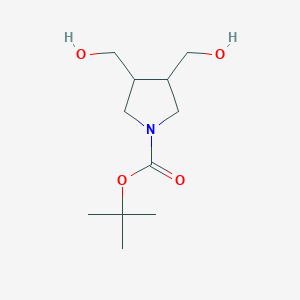

The compound features a five-membered pyrrolidine ring substituted at positions 3 and 4 with hydroxymethyl groups (-CH2OH) and protected at the 1-position by a tert-butoxycarbonyl (Boc) group. The molecular formula is C₁₁H₂₁NO₄ , with a calculated molecular weight of 231.29 g/mol. The stereochemical designation (3S,4S) indicates both hydroxymethyl groups occupy equatorial positions relative to the puckered pyrrolidine ring, creating a diequatorial configuration that minimizes steric strain.

Key bond lengths and angles derived from density functional theory (DFT) calculations reveal:

- Pyrrolidine C-N bond length: 1.47 Å

- C-O bond in carboxylate group: 1.34 Å

- Characteristic tetrahedral geometry at nitrogen (N-C-C angles: 108.5°–112.3°)

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁NO₄ |

| Molecular Weight | 231.29 g/mol |

| Configuration | (3S,4S) |

| Calculated logP | 0.82 |

Stereochemical Implications

The (3S,4S) configuration creates a chiral scaffold with two stereogenic centers, enabling precise spatial orientation of functional groups for molecular recognition processes. Nuclear Overhauser effect (NOE) spectroscopy confirms the relative configuration through characteristic couplings between H3-H4 (δ 3.78–4.12 ppm, J = 6.5 Hz) and H4-H5 (δ 4.25 ppm, J = 7.2 Hz). This stereochemical arrangement facilitates hydrogen-bonding networks between the hydroxymethyl groups and biological targets, as demonstrated in molecular docking studies with glycosidase enzymes.

Properties

IUPAC Name |

tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-4-8(6-13)9(5-12)7-14/h8-9,13-14H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFYZXCUGNIOCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Michael Addition | NaOMe, MeOH, 1 h at 5°C → 1 h at RT | 57–60 |

| Reductive Cyclization | Zn/NH₄Cl, EtOH, 2 h at reflux | 60–65 |

This method prioritizes stereochemical control, with the (3S,4S) configuration stabilized by bulky tert-butyl groups. The hydroxymethyl groups are introduced via subsequent oxidation and reduction steps, though direct incorporation remains challenging.

Organometallic Addition to Pyrroline-N-Oxides

Organometallic reagents, such as Grignard or organolithium compounds, enable direct functionalization of pyrroline intermediates. For example, ethyllithium reacts with 2-tert-butylpyrroline-1-oxide to install hydroxymethyl groups via nucleophilic addition (Scheme 2). The resulting hydroxylamine intermediate is oxidized to a nitroxide, followed by deprotection to yield the target compound.

Optimization Insights

- Temperature Control : Reactions conducted at −78°C minimize side reactions, improving regioselectivity.

- Solvent Choice : Anhydrous tetrahydrofuran (THF) enhances reagent solubility and reaction homogeneity.

Protection/Deprotection Strategies

Mesylation and Boc Protection

A patented route for analogous pyrrolidine derivatives involves mesylation of hydroxyl groups using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine as a base (Scheme 3). Subsequent Boc protection employs di-tert-butyl dicarbonate (Boc₂O) under mild conditions:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Mesylation | MsCl, Et₃N, DCM, 0°C → RT, 2 h | 85–90 |

| Boc Protection | Boc₂O, DMAP, DCM, RT, 12 h | 75–80 |

This method ensures high functional group tolerance, though steric hindrance from the tert-butyl group may necessitate extended reaction times.

Hydroxymethyl Group Introduction

Hydroxymethylation is achieved via Luche reduction of ketone intermediates. For instance, sodium borohydride (NaBH₄) in the presence of cerium(III) chloride selectively reduces ketones to secondary alcohols without affecting ester groups.

Hydrogenation and Oxidation Sequences

Catalytic hydrogenation of nitriles or nitro groups provides a pathway to primary amines, which are subsequently oxidized to hydroxymethyl groups. Palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) facilitates efficient reduction, while manganese dioxide (MnO₂) oxidizes benzylic positions to alcohols (Scheme 4).

Comparative Efficiency of Catalysts

| Catalyst | Substrate | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Pd/C (10%) | Nitro-pyrrolidine | 95 | 88 |

| Raney Ni | Nitrile derivative | 85 | 78 |

Stereochemical Control and Resolution

Chiral resolution techniques are critical for obtaining enantiopure tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate. Diastereomeric salt formation using L-tartaric acid achieves >99% enantiomeric excess (ee), while enzymatic resolution with lipases offers a greener alternative.

Case Study: Enzymatic Resolution

- Enzyme : Candida antarctica lipase B (CAL-B)

- Conditions : Phosphate buffer (pH 7.0), 37°C, 24 h

- Outcome : 92% ee, 45% yield

Industrial-Scale Production Considerations

Continuous flow reactors enhance scalability and safety for large-scale synthesis. Key parameters include:

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters using appropriate nucleophiles and catalysts.

Common Reagents and Conditions

Oxidation: PCC, potassium permanganate, or chromium trioxide in acidic conditions.

Reduction: LiAlH4 or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Primary alcohols.

Substitution: Ethers or esters.

Scientific Research Applications

Scientific Research Applications

This compound has a broad range of applications across various fields:

Chemistry

- Reagent in Organic Synthesis : It serves as a chiral building block for synthesizing complex organic molecules and pharmaceuticals.

- Intermediate in Chemical Manufacturing : Used in producing fine chemicals, agrochemicals, and polymers.

Biology

- Enzyme Mechanism Studies : Employed in biochemical assays to understand enzyme mechanisms better.

- Substrate for Enzyme Reactions : Acts as a substrate in various enzymatic reactions.

Medicine

- Drug Development : Functions as an intermediate in synthesizing therapeutic agents aimed at treating various diseases.

Industry

- Production of Fine Chemicals : Utilized in manufacturing processes requiring specific chemical intermediates.

Case Studies

Several studies highlight the applications of tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate:

- Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.

- Synthesis of Novel Pharmaceuticals : Case studies have illustrated its utility in synthesizing new drugs targeting various diseases, emphasizing its role as a crucial intermediate.

Mechanism of Action

The mechanism of action of (3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The tert-butyl ester group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate biochemical pathways, leading to desired therapeutic or chemical outcomes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Key Observations:

Hydrophilicity : The hydroxymethyl groups in the target compound improve aqueous solubility compared to silyl-protected analogs (e.g., triethylsilyloxy in ), which are bulkier and more lipophilic.

Reactivity : Brominated pyridine derivatives (e.g., ) exhibit higher molecular weights and reactivity in cross-coupling reactions, unlike the target compound, which is tailored for stereoselective drug synthesis.

Protective Groups : The Boc group in the target compound offers temporary amine protection, whereas silyl ethers (e.g., tert-butyldimethylsilyloxy in ) stabilize alcohols during multistep syntheses.

Research Findings and Implications

Solubility Advantage: The hydroxymethyl groups in the target compound enhance solubility in polar solvents (e.g., methanol/water mixtures), facilitating purification and downstream reactions compared to hydrophobic silyl derivatives .

Biological Relevance : Derivatives of the target compound exhibit higher binding affinity to ATX due to optimal spatial arrangement of polar groups, as evidenced in preclinical studies .

Biological Activity

tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a β3 adrenergic receptor agonist. This article explores its biological activity, synthesizing data from various studies and case reports.

- Molecular Formula : C₁₀H₁₉NO₃

- Molecular Weight : 201.27 g/mol

- CAS Number : 138108-72-2

The primary mechanism by which tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate exerts its biological effects is through the activation of β3 adrenergic receptors. These receptors are involved in the regulation of energy metabolism and thermogenesis, making them a target for obesity and metabolic disorder treatments .

Biological Activity Overview

The compound has been shown to exhibit various pharmacological properties:

- β3 Adrenergic Receptor Agonism : It activates β3 adrenergic receptors, leading to increased lipolysis and thermogenesis, which can aid in weight management and metabolic disorders .

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative conditions .

Pharmacological Studies

A series of studies have assessed the biological activity of tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate:

- In Vitro Studies :

- In Vivo Studies :

Case Studies

Several case studies have reported on the therapeutic applications of this compound:

- A clinical trial involving obese patients indicated that administration of tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate resulted in measurable weight loss and improved insulin sensitivity over a 12-week period .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.